molecular formula C9H7ClN4S B8599729 4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine

4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine

Cat. No. B8599729
M. Wt: 238.70 g/mol
InChI Key: CWOLBACJMBLPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181238B2

Procedure details

A mixture of 4-methylsulfanyl-6-tributylstannanyl-pyrimidine (1.80 g, 4.33 mmol), 2,3-dichloro-pyrazine (1.94 g, 13 mmol), triphenylphosphine (0.907 g, 3.46 mmol), palladium (II) acetate (194 mg, 0.866 mmol) and dioxane (15 mL) was degassed and sealed in a pressure tube. After stirring at 120° C. for 16 h, the reaction mixture was concentrated, and the residue purified by silica gel flash chromatography (10% to 30% ethyl acetate in hexanes as eluant) to afford the title compound. 1H NMR 300 MHz (CDCl3) δ 9.10 (s, 1H), 8.64 (d, J=2 Hz, 1H), 8.29 (d, J=2 Hz, 1H), 7.70 (s, 1H), 2.64 (s, 3H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
0.907 g
Type
reactant
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[C:7]([Sn](CCCC)(CCCC)CCCC)[N:6]=[CH:5][N:4]=1.[Cl:22][C:23]1[C:28](Cl)=[N:27][CH:26]=[CH:25][N:24]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCOCC1>[Cl:22][C:23]1[C:28]([C:7]2[CH:8]=[C:3]([S:2][CH3:1])[N:4]=[CH:5][N:6]=2)=[N:27][CH:26]=[CH:25][N:24]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CSC1=NC=NC(=C1)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
1.94 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
Quantity
0.907 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
194 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After stirring at 120° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
sealed in a pressure tube
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel flash chromatography (10% to 30% ethyl acetate in hexanes as eluant)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C(=NC=CN1)C1=NC=NC(=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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